5'-Adenylic acid, monoanhydride with imidodiphosphoric acid. An analog of ATP, in which the oxygen atom bridging the beta to the gamma phosphate is replaced by a nitrogen atom. It is a potent competitive inhibitor of soluble and membrane-bound mitochondrial ATPase and also inhibits ATP-dependent reactions of oxidative phosphorylation.
Phosphoaminophosphonic acid-adenylate ester
CAS No.: 114661-04-0
Cat. No.: VC20851302
Molecular Formula: C10H17N6O12P3
Molecular Weight: 506.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 114661-04-0 |
|---|---|
| Molecular Formula | C10H17N6O12P3 |
| Molecular Weight | 506.20 g/mol |
| IUPAC Name | [[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]amino]phosphonic acid |
| Standard InChI | InChI=1S/C10H17N6O12P3/c11-8-5-9(13-2-12-8)16(3-14-5)10-7(18)6(17)4(27-10)1-26-31(24,25)28-30(22,23)15-29(19,20)21/h2-4,6-7,10,17-18H,1H2,(H,24,25)(H2,11,12,13)(H4,15,19,20,21,22,23)/t4-,6-,7-,10-/m1/s1 |
| Standard InChI Key | PVKSNHVPLWYQGJ-KQYNXXCUSA-N |
| Isomeric SMILES | C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N |
| SMILES | C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N |
| Canonical SMILES | C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N |
Introduction
Chemical Structure and Properties
Phosphoaminophosphonic acid-adenylate ester is characterized by a distinctive structural modification of the ATP molecule, specifically the replacement of the oxygen atom bridging the beta and gamma phosphates with a nitrogen atom . This substitution renders the compound resistant to hydrolysis, making it an effective competitive inhibitor of ATP-dependent reactions.
Basic Structural Information
The compound exhibits the following fundamental chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₇N₆O₁₂P₃ |
| Molecular Weight | 506.20 g/mol |
| CAS Number | 114661-04-0 |
| IUPAC Name | ({({[(2S,3R,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxyphosphoryl}amino)phosphonic acid |
Table 1: Basic chemical properties of Phosphoaminophosphonic acid-adenylate ester
Structural Features
The structure of Phosphoaminophosphonic acid-adenylate ester can be broken down into several key components:
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An adenine base (6-aminopurine) at one end of the molecule
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A ribose sugar (3,4-dihydroxyoxolan) connected to the adenine
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A chain of three phosphate groups
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A nitrogen atom replacing the oxygen between the beta and gamma phosphates
This specific modification creates a non-hydrolyzable analog of ATP that maintains the ability to bind to ATP-binding sites in proteins but cannot be cleaved to release energy .
Synthesis Methods
The synthesis of Phosphoaminophosphonic acid-adenylate ester involves precise chemical reactions under controlled conditions to ensure the formation of the correct molecular structure.
Laboratory Synthesis
The primary synthesis method involves the reaction of 5'-adenylic acid with imidodiphosphoric acid under carefully controlled conditions. This reaction specifically targets the formation of an ester bond while ensuring the correct substitution of the oxygen atom with nitrogen at the critical position between the beta and gamma phosphates.
Industrial Production
For larger-scale production, automated reactors are often employed to maintain consistency and purity of the final product. The industrial methods prioritize:
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Precise control of reaction conditions
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Purification processes to remove unwanted byproducts
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Quality control measures to ensure structural integrity
Biological Activity
Phosphoaminophosphonic acid-adenylate ester exhibits significant biological activity primarily through its interaction with ATP-binding proteins and enzymes.
Inhibition Mechanism
The compound functions as a potent competitive inhibitor of mitochondrial ATPase by binding to the active site of the enzyme. This binding prevents ATP hydrolysis, which is crucial for energy production in the cell . The nitrogen substitution between the phosphate groups is key to this inhibitory activity, as it prevents the normal hydrolysis that would occur with natural ATP.
Effects on Cellular Processes
The inhibition of ATPase and other ATP-dependent reactions has several consequential effects on cellular metabolism:
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Disruption of oxidative phosphorylation
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Alteration of cellular energy metabolism
These effects make Phosphoaminophosphonic acid-adenylate ester a valuable tool for studying the role of ATP in various biological processes.
Structural Binding and Interactions
The way Phosphoaminophosphonic acid-adenylate ester interacts with proteins has been elucidated through various structural studies.
Protein Binding Characteristics
When Phosphoaminophosphonic acid-adenylate ester binds to proteins, it typically interacts with specific amino acid residues in ATP-binding pockets. Crystallographic studies have revealed the nature of these interactions:
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The adenine moiety often forms pi-pi stacking interactions with aromatic amino acids (such as tyrosine)
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The ribose moiety forms hydrogen bonds with specific amino acid residues
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The phosphate groups interact with positively charged amino acids and often coordinate with magnesium ions
Magnesium Coordination
An important aspect of Phosphoaminophosphonic acid-adenylate ester binding is its coordination with magnesium ions (Mg²⁺). This coordination typically exhibits:
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Tetragonally distorted octahedral coordination
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Involvement of water molecules in the coordination sphere
The presence of magnesium is often essential for proper binding and inhibitory function, as it helps shield the negative charges of the phosphate groups, facilitating nucleophilic interactions when the compound is bound to enzymes .
Research Applications
Phosphoaminophosphonic acid-adenylate ester has found extensive applications in biochemical and cellular research due to its unique properties.
Enzyme Mechanism Studies
The compound is widely used in studying the mechanisms of ATP-dependent enzymes:
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As a non-hydrolyzable substrate analog to trap enzymes in specific conformational states
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For co-crystallization with proteins to determine the structural basis of ATP binding
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In kinetic studies to understand the rate-limiting steps in enzyme catalysis
Mitochondrial Function Research
Due to its inhibitory effects on mitochondrial ATPase, the compound is particularly valuable for research on:
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Oxidative phosphorylation mechanisms
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Mitochondrial energy production
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Mitochondrial dysfunction in various pathological conditions
Current Research Findings
Recent studies have expanded our understanding of Phosphoaminophosphonic acid-adenylate ester's applications and mechanisms of action.
Structural Studies
The compound has been instrumental in determining the structure and function of various ATP-binding proteins:
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Crystal structures of γ-glutamylmethylamide synthetase complexed with Phosphoaminophosphonic acid-adenylate ester have revealed details about substrate binding and catalytic mechanisms
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Studies with phosphoglycerate kinase have shown how the compound can stabilize specific conformational states, providing insights into the enzyme's catalytic cycle
Enzyme Conformational Changes
Research has shown that Phosphoaminophosphonic acid-adenylate ester can induce conformational changes in enzymes similar to the natural substrate ATP, but without subsequent hydrolysis:
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